molecular formula C19H21N3OS B2576429 (Z)-4-(diethylamino)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441290-70-6

(Z)-4-(diethylamino)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2576429
CAS RN: 441290-70-6
M. Wt: 339.46
InChI Key: AEWQBFNHDRULMT-VXPUYCOJSA-N
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Description

The compound “(Z)-4-(diethylamino)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .


Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions. For instance, it could undergo radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .

Scientific Research Applications

Fluorescent Sensors for Metal Ions

(Suman et al., 2019) discussed benzimidazole/benzothiazole-based azomethines, which showed potential as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. The study highlighted their solvatochromic behavior and large Stokes shifts, indicating their capability in metal ion detection.

Chemosensors for Anions

(Wang et al., 2015) explored coumarin benzothiazole derivatives as chemosensors for cyanide anions. Their photophysical properties and the ability to undergo Michael addition reactions were studied, demonstrating their potential in recognizing cyanide anions through color changes and fluorescence responses.

Antimicrobial and Anticancer Activity

A study by (Padalkar et al., 2014) synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives and screened them for antimicrobial activity. They exhibited broad-spectrum activity against various bacterial and fungal strains, showing potential in antimicrobial applications.

Selective Sensors for Metal Ions

(Xu et al., 2020) designed a multitarget sensor based on imidazo[2,1-b]thiazole for detecting metal ions like In3+ and Zn2+ through fluorescence enhancement. The study provided insights into the binding mode and sensing mechanism, indicating its application in quantitative metal ion detection.

Electrophysiological Activity

(Morgan et al., 1990) reported on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides. These compounds showed potential as selective class III agents, indicating their relevance in cardiac electrophysiology studies.

Future Directions

The future directions for this compound could involve further exploration of its reactivity, potential applications, and synthesis of derivatives .

properties

IUPAC Name

4-(diethylamino)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-4-22(5-2)15-12-10-14(11-13-15)18(23)20-19-21(3)16-8-6-7-9-17(16)24-19/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWQBFNHDRULMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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